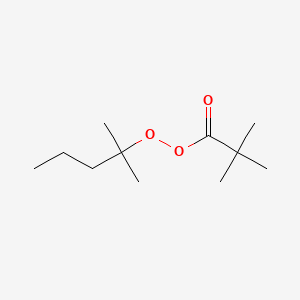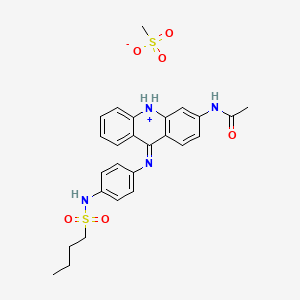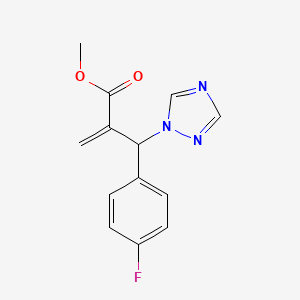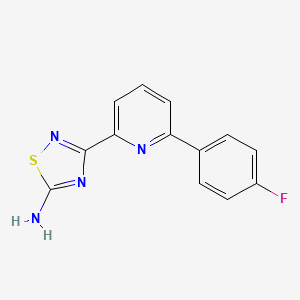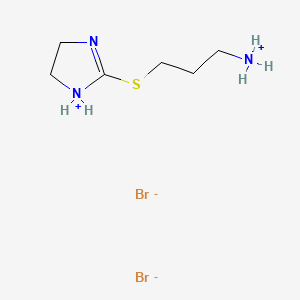![molecular formula C18H16O6 B13757046 Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate CAS No. 55334-51-5](/img/structure/B13757046.png)
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate is an organic compound with the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol . It is a white solid with low solubility, known for its good thermal and chemical stability . This compound is used in various organic synthesis reactions and can serve as a protecting group in these processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate typically involves an esterification reaction. The starting material is terephthalic acid, which reacts with an acid chloride to produce an acid chloride ester . This intermediate then reacts with methyl 4-(methoxycarbonyl)phenylmethanol to form the final product . The reaction conditions usually involve the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is often purified through recrystallization or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate exerts its effects involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further reactions . The specific pathways and targets depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-formylbenzoate: Similar in structure but contains an aldehyde group instead of an ester group.
Methyl 4-(methoxycarbonyl)phenylacetate: Similar but has an acetate group instead of a terephthalate group.
Uniqueness
Methyl [4-(methoxycarbonyl)phenyl]methyl terephthalate is unique due to its combination of ester groups and aromatic rings, which confer specific chemical properties and reactivity . This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
55334-51-5 |
|---|---|
Fórmula molecular |
C18H16O6 |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
4-O-[(4-methoxycarbonylphenyl)methyl] 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H16O6/c1-22-16(19)13-5-3-12(4-6-13)11-24-18(21)15-9-7-14(8-10-15)17(20)23-2/h3-10H,11H2,1-2H3 |
Clave InChI |
ITTJRGPCQAAFGL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



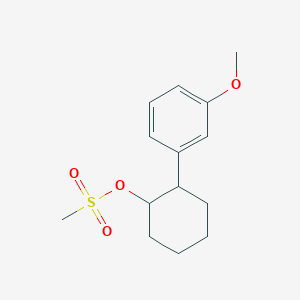
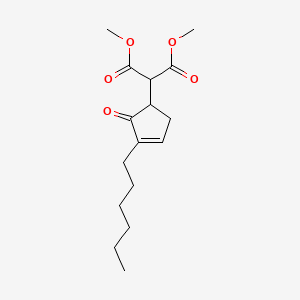
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
